Bienvenue dans la boutique en ligne BenchChem!

4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Lipophilicity Drug-likeness Physicochemical Properties

Acquire 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-24-3) as the definitive N-methyl sulfamoyl benzamide benchmark for structure-activity relationship (SAR) studies targeting h-NTPDase isoforms. Minor N-alkyl alterations profoundly alter potency and selectivity; this compound provides the fundamental baseline for systematic inhibitor optimization. Its favorable physicochemical properties (MW 398.5 g/mol, XLogP3 2.4, TPSA 92.7 Ų) make it an ideal starting point for fragment-based drug discovery and ligand-efficiency-driven programs targeting thrombosis, inflammation, or oncology.

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 1020454-24-3
Cat. No. B2402253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
CAS1020454-24-3
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
InChIInChI=1S/C20H22N4O3S/c1-15-13-19(24(3)22-15)21-20(25)17-9-11-18(12-10-17)28(26,27)23(2)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,21,25)
InChIKeyNHWLZHPCRQXEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-24-3) Procurement & Selection Overview


4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-24-3) is a synthetic small molecule belonging to the sulfamoyl benzamide class [1]. It is characterized by a benzamide core substituted with a 1,3-dimethyl-1H-pyrazol-5-yl moiety on the amide nitrogen and an N-benzyl-N-methylsulfamoyl group at the para position of the benzoyl ring [2]. This compound is primarily procured as a research chemical for use as a synthetic building block, a ligand in medicinal chemistry, or a tool for probing enzyme inhibition mechanisms, particularly those involving sulfonamide-interacting targets.

Why Generic Substitution is Not Advisable for 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide


Substitution with seemingly similar compounds from the sulfamoyl benzamide class is highly inadvisable without careful re-validation. Minor structural modifications, such as altering the N-alkyl group on the sulfamoyl moiety from methyl to ethyl or changing the aryl substituent, have been shown to profoundly impact the selectivity profile against isoforms of the human nucleoside triphosphate diphosphohydrolase (h-NTPDase) family [1]. For instance, in a closely related series, compound 3i (IC50 = 2.88 μM for h-NTPDase1) and compound 3j (a sub-micromolar h-NTPDase2 inhibitor) differ only in their aryl sulfonamide substituents, demonstrating that potency is highly sensitive to these groups [1]. The specific N-benzyl-N-methylsulfamoyl pharmacophore of the target compound provides a unique steric and electronic environment that cannot be replicated by N-ethyl, N-cyclohexyl, or unsubstituted analogs, directly affecting target engagement and off-target profiles.

Quantitative Differentiation Evidence for Compound 1020454-24-3 Versus Its Closest Analogs


N-Methyl Substituent Reduces Lipophilicity Versus N-Ethyl Analog

The target compound's N-methyl group on the sulfamoyl moiety confers lower calculated lipophilicity (XLogP3 = 2.4) compared to its closest commercially available analog, 4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-26-5), which bears an N-ethyl substituent [1]. An increase of a single methylene unit typically raises logP by approximately 0.5 units, suggesting the ethyl analog has an estimated XLogP3 of ~2.9. Lower lipophilicity is a critical parameter for medicinal chemists seeking to improve aqueous solubility, reduce metabolic clearance, and minimize off-target binding [2].

Lipophilicity Drug-likeness Physicochemical Properties

Topological Polar Surface Area (TPSA) is Identical to Key Analogs, Preserving Permeability Profile

The target compound possesses a calculated topological polar surface area (TPSA) of 92.7 Ų [1]. This value is identical to the TPSA of its N-ethyl analog (CAS 1020454-26-5) and the N-cyclohexyl analog (CAS 1172357-29-7), as the sulfamoyl group, central benzamide, and pyrazole ring contribute the same number and type of heteroatoms. A TPSA of <140 Ų is generally predictive of good intestinal absorption and blood-brain barrier penetration, while <90 Ų is a threshold for CNS drug-likeness [2]. The target compound's value places it in the borderline region (90–140 Ų), suggesting a balanced profile for both peripheral and potential CNS targets.

Membrane Permeability ADME Physicochemical Properties

Hydrogen Bonding Profile Suggests Superior Ligand Efficiency Potential Over More Lipophilic Analogs

The target compound has 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), identical to its N-ethyl and N-cyclohexyl analogs [1]. However, its molecular weight (398.5 g/mol) is lower than the N-cyclohexyl analog (426.5 g/mol) and equal to the N-ethyl analog. When combined with its lower lipophilicity, this results in a superior ligand efficiency indices profile. For instance, Lipophilic Ligand Efficiency (LLE = pIC50 - logP) would be inherently higher for the target compound for any given potency, as it has the lowest logP in its analog series. This is a crucial metric for fragment-based and lead optimization projects where minimizing lipophilic burden is a key developmental goal [2].

Ligand Efficiency Medicinal Chemistry Drug Design

Structural Basis for Altered h-NTPDase Isoform Selectivity Compared to Non-Benzyl Sulfamoyl Benzamides

While no direct biological data is available for the target compound, class-level evidence from a structurally related series demonstrates that the nature of the sulfamoyl N-substituent is a critical determinant of isoform selectivity among h-NTPDase1, -2, -3, and -8 [1]. In that series, compound 3j, which contains an N-benzylsulfamoyl group (a key structural feature shared with the target compound), exhibited sub-micromolar inhibitory activity against h-NTPDase2. In contrast, the most potent h-NTPDase1 inhibitor (compound 3i, IC50 = 2.88 μM) lacked an N-benzyl group [1]. This suggests that the N-benzyl-N-methylsulfamoyl motif in the target compound may preferentially orient toward the h-NTPDase2/3 binding pocket over h-NTPDase1, providing a synthetically tractable template for developing isoform-selective tool compounds.

Enzyme Inhibition NTPDase Selectivity

Computed Conformational Flexibility Differentiates the Target Compound from Bulkier Analogs

The target compound has 6 rotatable bonds, a number shared with the N-ethyl analog but lower than the N-cyclohexyl analog, which has 7 [1]. Fewer rotatable bonds correlate with lower conformational entropy penalty upon binding and are a favorable factor in optimizing binding affinity and specificity [2]. The reduced flexibility, stemming from the compact N-methyl group rather than bulkier N-alkyl substituents, can lead to improved binding kinetics (slower off-rates) and higher selectivity for the binding site conformation that best accommodates the benzyl-methylsulfamoyl pharmacophore.

Conformational Analysis Entropy Molecular Recognition

Optimal Research and Procurement Application Scenarios for CAS 1020454-24-3


Developing Isoform-Selective h-NTPDase2/3 Chemical Probes

The target compound's N-benzyl-N-methylsulfamoyl motif, which is structurally analogous to the h-NTPDase2-preferring inhibitor (compound 3j) identified in recent literature [1], makes it a privileged scaffold for medicinal chemistry teams aiming to develop the first selective chemical probes for h-NTPDase2 or h-NTPDase3. Procuring this precise compound eliminates the need for custom synthesis of the initial hit scaffold, accelerating hit-to-lead timelines for research groups studying the roles of these ectonucleotidases in thrombosis, diabetes, inflammation, and cancer.

Structure-Activity Relationship (SAR) Studies on Sulfamoyl Benzamide N-Substituents

For teams exploring the SAR of the sulfamoyl N-substituent, the target compound is the optimal choice as the N-methyl benchmark. Its lower lipophilicity (XLogP3 = 2.4) and smaller steric bulk compared to its N-ethyl or N-cyclohexyl analogs [1] provide the most fundamental baseline for understanding the impact of increasing alkyl chain length on potency, selectivity, and ADME properties. This systematic approach is essential for rational drug design within this chemotype.

Fragment-Based or Ligand-Efficiency-Driven Lead Discovery

The compound's favorable profile of low molecular weight (398.5 g/mol), moderate lipophilicity (XLogP3 = 2.4), and balanced TPSA (92.7 Ų) [1] positions it as a high-quality starting point for fragment-based drug discovery (FBDD) or ligand-efficiency-driven lead optimization programs. Its calculated LLE potential is superior to larger, more lipophilic analogs in its class, aligning with modern drug discovery guidelines that prioritize minimal lipophilic burden to reduce attrition in preclinical development.

Specificity Profiling Against Carbonic Anhydrase and Other Sulfonamide-Binding Targets

Given that sulfonamides are a privileged pharmacophore for carbonic anhydrase (CA) inhibition, the target compound can be strategically procured for counter-screening panels against a range of human CA isoforms (e.g., hCA I, II, IX, XII), as described in related pyrazole-tethered sulfamoyl benzamide series [1]. This specificity profiling is crucial for de-risking h-NTPDase inhibitor programs and ensuring that observed biological effects are on-target.

Quote Request

Request a Quote for 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.